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Compound of Interest

Compound Name: Kgp-IN-1

Cat. No.: B12424154

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Kgp-IN-1" in the context of osteoarthritis did not yield any
relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor,
Lorecivivint (formerly SM04690), a small-molecule inhibitor of the Wnt pathway that has been
investigated in osteoarthritis models.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of
articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling
pathway has been identified as a key regulator in the pathogenesis of OA, influencing
chondrocyte differentiation and the production of catabolic enzymes.[1] Lorecivivint (SM04690)
Is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity
tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.[2]
Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis
drug (DMOAD).[1][3] This technical guide provides a comprehensive overview of the
investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data,
detailed experimental protocols, and visual representations of its mechanism of action and
experimental workflows.

Data Presentation
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Table 1: In Vitro Anti-Inflammatory Activity of
Lorecivivint (SM04690)

. Measured
Assay Cell Type Stimulant . EC50 Reference
Cytokine

Cytokine Synovial

_ _ IL-1PB TNF-a ~30 nM [4]
Secretion Fibroblasts
Cytokine Synovial

_ _ IL-1B IL-6 ~30 nM [4]
Secretion Fibroblasts

Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a

Rat Model of Post-Traumatic OA
Time of
Treatment Injection Outcome Result vs.
] p-value Reference
Group Post- Measure Vehicle
Surgery
Lorecivivint Total Joint Significant
2 Weeks <0.05 [5]
(0.3 png) OARSI Score  Decrease
Lorecivivint Total Joint Significant
3 Weeks <0.05 [5]
(0.3 ug) OARSI Score  Decrease
Lorecivivint Total Joint Significant
4 Weeks <0.05 [5]
(0.3 png) OARSI Score  Decrease
Paw
Lorecivivint 3and4 ) Significant
Withdrawal <0.05 [4][5]
(0.3 ug) Weeks Improvement
Threshold
Lorecivivint N Synovial
Not Specified ) Decreased <0.05 [4]
(0.3 ug) Thickness

Table 3: Clinical Efficacy of a Single Intra-Articular

Injection of Lorecivivint (SM04690) in Knee
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Osteoarthritis (Phase 2a Study - Unilateral Symptomatic

Subgroup)
Change
from
Treatment ) . Outcome .
Time Point Baseline p-value Reference
Group Measure
(vs.
Placebo)
Medial Joint
0.07 mg )
o Week 26 Space Width +0.52 mm 0.006 [2]
Lorecivivint
(MJISW)
Medial Joint
0.07 mg ]
o Week 52 Space Width +0.39 mm 0.021 [2]
Lorecivivint
(MJISW)
0.07 mg WOMAC
o Week 52 ) -8.73 0.049 [2][6]
Lorecivivint Pain Score
WOMAC
0.07 mg )
o Week 52 Function -8.73 0.035 [2][6]
Lorecivivint
Score

Table 4: Clinical Efficacy of a Single Intra-Articular

Injection of Lorecivivint (SM04690) in Knee

Osteoarthritis (Phase 2b Study)
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Improveme
Treatment ) . Outcome
Time Point nt vs. p-value Reference
Group Measure
Placebo
0.07 mg )
o Week 12 Pain NRS -0.96 0.001 [7]
Lorecivivint
0.07 mg ]
o Week 24 Pain NRS -0.70 0.031 [7]
Lorecivivint
0.07 mg WOMAC Significant
o Week 12 ) 0.04 [7]
Lorecivivint Pain Score Improvement
WOMAC o
0.07 mg ) Significant
o Week 12 Function 0.021 [7]
Lorecivivint Improvement
Score
0.23 mg )
o Week 12 Pain NRS -0.78 0.012 [7]
Lorecivivint
0.23 mg )
o Week 24 Pain NRS -0.82 0.022 [7]
Lorecivivint
0.23 mg WOMAC Significant
o Week 24 ] 0.031 [7]
Lorecivivint Pain Score Improvement
WOMAC o
0.23 mg ) Significant
L Week 24 Function 0.017 [7]
Lorecivivint Improvement
Score

Experimental Protocols
In Vitro Studies

1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):
o Cell Source: Bone-marrow-derived hMSCs.

o Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated
with Lorecivivint (SM04690) or vehicle.
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Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilage-
specific markers and gene expression analysis.

Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by
measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]

. Anti-Inflammatory Effects in Synovial Fibroblasts:
Cell Type: Synovial fibroblasts.

Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1() to induce an inflammatory
response.

Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).

Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis
Factor-alpha (TNF-a) and Interleukin-6 (IL-6) was quantified to determine the half-maximal
effective concentration (EC50).[4]

. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:
Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.
Treatment: Cells were treated with Lorecivivint (SM04690).

Analysis: The effects on the canonical Wnt pathway, and the expression of Wntl6, cartilage
anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were
investigated. The protective effects against TNF-a-induced inflammation were also
assessed.[8]

In Vivo Studies

1. Rat Model of Post-Traumatic Osteoarthritis:

e Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by
combining anterior cruciate ligament transection with partial medial meniscus transection
(ACLT+pMMX).[5]
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e Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 pg) or vehicle was
administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]

» Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks post-
injection) and histologically graded using the summed OARSI scores (stage and grade of
cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]

o Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at
multiple time points to assess pain.[4][5]

» Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and
thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]

Clinical Trials

1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:
o Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.

« Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint
(SM04690), or placebo.

e Primary Outcome: Safety and pharmacokinetics.

o Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global
Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and
joint space width (JSW).[9]

2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:
o Participants: 455 subjects with moderately to severely symptomatic knee OA.

« Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03
mg, 0.07 mg, or 0.23 mg, or placebo.

o Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and
change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]
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3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:

Participants: 700 subjects with moderate to severe knee OA.

Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03,
0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.

Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain,
WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.[7]

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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